2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide
Description
2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide is a fluorinated piperidine derivative featuring an acetimidamide backbone. The compound is characterized by a 3-fluoropiperidine moiety attached to the acetimidamide group via a methylene bridge. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition and receptor modulation.
Properties
Molecular Formula |
C7H14FN3O |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-(3-fluoropiperidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H14FN3O/c8-6-2-1-3-11(4-6)5-7(9)10-12/h6,12H,1-5H2,(H2,9,10) |
InChI Key |
ZWCRHWMLIJZMRR-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(CN(C1)C/C(=N/O)/N)F |
Canonical SMILES |
C1CC(CN(C1)CC(=NO)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring can be achieved using fluorinating agents under controlled conditions.
N-Hydroxyacetimidamide Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The primary distinction between 2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide and its analogs lies in the substituent groups. Below is a comparative analysis:
Key Observations :
- Fluorine Position : The 3-fluoropiperidine group in the target compound introduces a cyclic, aliphatic fluorine, which may improve metabolic stability compared to aromatic fluorine analogs (e.g., 3-fluorophenyl derivatives) .
- Solubility : Sulfonyl-containing analogs (e.g., 2-((4-fluorophenyl)sulfonyl)-N-hydroxyacetimidamide) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas bromophenyl derivatives are more lipophilic .
- Synthetic Complexity: The synthesis of this compound likely involves multi-step reactions, similar to intermediates like 2-(2-fluorophenyl)-N-hydroxyacetimidamide, which requires heating in diphenyl ether and ethanol .
Commercial Availability and Purity
Commercial analogs vary in purity and availability:
- 2-(4-Bromophenyl)-N-hydroxyacetimidamide : Available at >98% purity for research use, with DMSO solubility optimized for stock solutions .
- Sulfonyl Derivatives : Suppliers like SynQuest Labs and ArkPharm offer 95–97% pure products, priced at $400–$4800 per gram .
- Target Compound: Not yet commercially listed, suggesting it may require custom synthesis.
Biological Activity
The compound 2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, relevant case studies, and research findings, providing a comprehensive overview of its implications in drug development.
Chemical Structure and Properties
This compound is characterized by its unique piperidine structure, which is modified by the presence of a fluorine atom and a hydroxyacetimidamide group. This structure is crucial for its interaction with biological targets.
Chemical Formula
- Molecular Formula : CHFNO
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body. Preliminary studies suggest that this compound may act as an inhibitor of certain protein kinases, which are critical in cell signaling pathways involved in cancer progression.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar piperidine structures can inhibit tumor growth by targeting the epidermal growth factor receptor (EGFR) pathways, which are often upregulated in various cancers.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Kinase Inhibition | Targeting EGFR pathways | |
| Receptor Modulation | Interaction with serotonin receptors |
Study on Anticancer Efficacy
A notable study evaluated the effectiveness of compounds structurally related to this compound against various cancer cell lines. The findings revealed that these compounds exhibited IC50 values indicating potent antiproliferative effects.
Case Study Highlights:
- Cell Lines Tested : HeLa, BxPC-3, and RD cells.
- IC50 Values :
- BxPC-3: 0.50 μM
- HeLa: 1.4 μM
- RD: 3.7 μM
This data suggests that the compound has a higher selectivity towards pancreatic cancer cells compared to cervical cancer cells, indicating potential for targeted therapy.
Pharmacokinetics and Metabolism
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings indicate that modifications such as fluorination enhance bioavailability and metabolic stability.
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Methodology |
|---|---|---|
| Bioavailability | ~80% | Oral administration in rats |
| Half-life | 12 hours | In vivo studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
